2-Heptylaminomethylbenzimidazole dihydrochloride
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Overview
Description
2-Heptylaminomethylbenzimidazole dihydrochloride is a chemical compound with the molecular formula C15H24N3·2HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptylaminomethylbenzimidazole dihydrochloride typically involves the reaction of o-phenylenediamine with heptylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Reaction of o-Phenylenediamine with Heptylamine: The starting materials, o-phenylenediamine and heptylamine, are mixed in a suitable solvent, such as ethanol or methanol.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the reaction mixture to facilitate the formation of the dihydrochloride salt.
Heating and Stirring: The reaction mixture is heated and stirred for a specific period to ensure complete reaction.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Heptylaminomethylbenzimidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
2-Heptylaminomethylbenzimidazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Heptylaminomethylbenzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylbenzimidazole: A related compound with similar structural features but different functional groups.
2-Heptylaminobenzimidazole: Another derivative of benzimidazole with a heptylamine group but lacking the dihydrochloride salt.
Uniqueness
2-Heptylaminomethylbenzimidazole dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
102517-01-1 |
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Molecular Formula |
C15H25Cl2N3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1H-benzimidazol-3-ium-2-ylmethyl(heptyl)azanium;dichloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-2-3-4-5-8-11-16-12-15-17-13-9-6-7-10-14(13)18-15;;/h6-7,9-10,16H,2-5,8,11-12H2,1H3,(H,17,18);2*1H |
InChI Key |
XPYIJYLAVYOKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[NH2+]CC1=[NH+]C2=CC=CC=C2N1.[Cl-].[Cl-] |
Origin of Product |
United States |
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